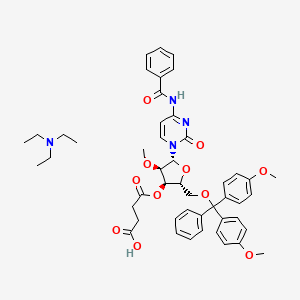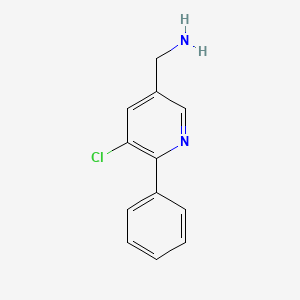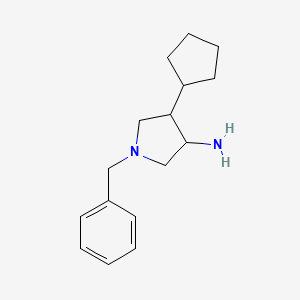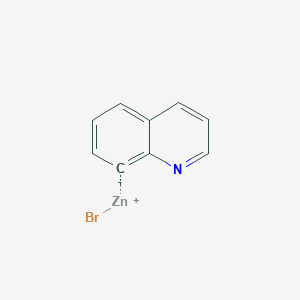
Quinolin-8-ylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-ylZinc bromide is a coordination compound that features a quinoline moiety bonded to a zinc ion through a bromide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylZinc bromide typically involves the reaction of quinoline with a zinc bromide source. One common method is to react quinoline with zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction can be represented as follows:
Quinoline+ZnBr2→Quinolin-8-ylZinc bromide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-8-ylZinc bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligand can be substituted with other nucleophiles.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zinc ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Coordination Reactions: Ligands such as phosphines, amines, or other donor molecules can be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while redox reactions can result in changes to the oxidation state of the zinc ion.
Applications De Recherche Scientifique
Quinolin-8-ylZinc bromide has several scientific research applications, including:
Organic Synthesis: It can be used as a catalyst or reagent in various organic transformations.
Medicinal Chemistry: The compound’s unique coordination properties make it a potential candidate for drug development and delivery systems.
Material Science: It can be used in the synthesis of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: The compound can be used to study zinc’s role in biological systems and its interactions with other biomolecules.
Mécanisme D'action
The mechanism of action of Quinolin-8-ylZinc bromide involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion can interact with different molecular targets, influencing their chemical behavior. For example, in biological systems, zinc can act as a cofactor for enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline Zinc Complex: Similar in structure but with a hydroxyl group instead of a bromide.
8-Aminoquinoline Zinc Complex: Features an amino group, offering different coordination properties.
8-Nitroquinoline Zinc Complex: Contains a nitro group, which can influence the compound’s reactivity.
Uniqueness
Quinolin-8-ylZinc bromide is unique due to the presence of the bromide ligand, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H6BrNZn |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
bromozinc(1+);8H-quinolin-8-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 |
Clé InChI |
ICGGBWFGTZTJNC-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=C2C(=C1)C=CC=N2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


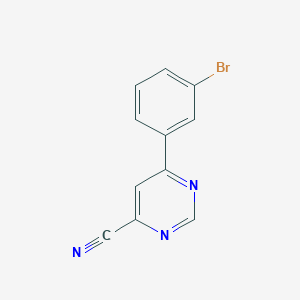
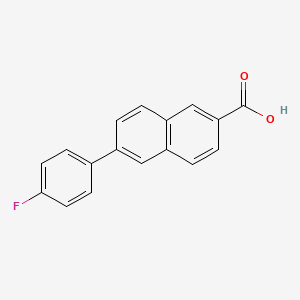
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)


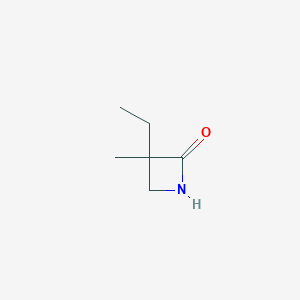
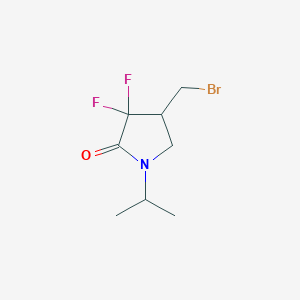
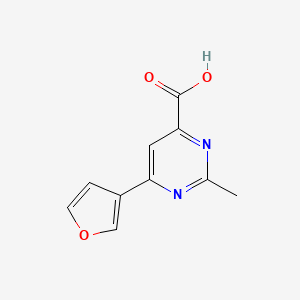
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
